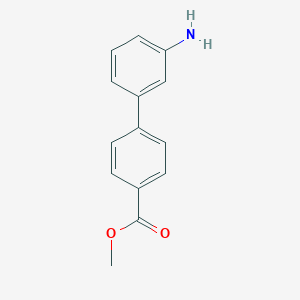

Methyl 4-(3-aminophenyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-aminophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTVRZIUOJSIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362726 | |

| Record name | methyl 4-(3-aminophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159503-24-9 | |

| Record name | methyl 4-(3-aminophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(3-aminophenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Design for Methyl 4 3 Aminophenyl Benzoate

Strategic Approaches to the Synthesis of Methyl 4-(3-aminophenyl)benzoate

The creation of this compound can be approached through various synthetic strategies, primarily focusing on the formation of the aminophenyl benzoate (B1203000) core structure and subsequent esterification or functional group transformations.

Catalytic Reaction Pathways for Aminophenyl Benzoate Formation

Catalytic methods are at the forefront of modern organic synthesis, providing efficient and selective routes to complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions in Benzoate Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the construction of the biphenyl (B1667301) backbone inherent in this compound. These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent. For instance, the Suzuki coupling reaction, a cornerstone of C-C bond formation, can be employed. This would involve the reaction of a boronic acid derivative of one phenyl ring with a halide of the other in the presence of a palladium catalyst and a base.

Recent advancements have focused on improving the efficiency and scalability of these reactions. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the reductive elimination step, leading to higher yields. mdpi.com Furthermore, palladium-catalyzed C-H activation/annulation strategies have emerged as a method to construct benzo-fused carbocycles, which could be adapted for the synthesis of precursors to the target molecule. nih.gov

Reductive Amination Strategies for Amino-Substituted Benzoates

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This two-step process involves the initial reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.org This method is particularly valuable in green chemistry due to its potential for one-pot reactions under mild conditions. wikipedia.org

For the synthesis of amino-substituted benzoates, a suitable keto-precursor would be required. The choice of reducing agent is critical for the success of the reaction. While sodium borohydride (B1222165) can be used, sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred due to their selectivity in reducing the imine in the presence of the carbonyl starting material. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a weakly acidic medium to facilitate imine formation without compromising the activity of the reducing agent. wikipedia.org

Esterification Protocols for Carboxylic Acid Precursors

The direct esterification of 4-(3-aminophenyl)benzoic acid with methanol (B129727) is a straightforward and common method for synthesizing the target compound. The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic example. chegg.comsciencemadness.org

To drive the equilibrium towards the product side, an excess of the alcohol is typically used. libretexts.org The reaction mixture is usually heated to reflux to increase the reaction rate. chemicalbook.com Following the reaction, a base, such as sodium bicarbonate or sodium carbonate, is added to neutralize the acid catalyst and any unreacted carboxylic acid, leading to the precipitation of the ester product. sciencemadness.orglibretexts.org

| Parameter | Description | Source |

| Reactants | 4-(3-aminophenyl)benzoic acid, Methanol | nih.gov |

| Catalyst | Concentrated Sulfuric Acid | sciencemadness.orglibretexts.org |

| Reaction Condition | Reflux | chemicalbook.com |

| Work-up | Neutralization with a base (e.g., Sodium Bicarbonate) | sciencemadness.org |

Multi-Step Conversions from Related Benzoic Acid Derivatives

A common and practical approach to synthesizing this compound involves the transformation of a more readily available starting material, such as a nitro-substituted benzoate.

Preparation from Nitro-Substituted Benzoates

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding nitro precursor, methyl 4-(3-nitrophenyl)benzoate. nih.gov This nitro compound can be synthesized by the nitration of methyl benzoate. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration. orgsyn.org

Once methyl 4-(3-nitrophenyl)benzoate is obtained, the nitro group can be reduced to an amino group using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. chemicalbook.comchemicalbook.com This method is often preferred due to its clean reaction profile and high yields.

| Starting Material | Intermediate | Product | Key Reactions | Source |

| Methyl Benzoate | Methyl 4-(3-nitrophenyl)benzoate | This compound | 1. Nitration 2. Reduction | nih.govorgsyn.org |

Another approach involves the synthesis of 3'-methyl-4'-nitrobiphenylcarboxylic acids via the reaction of 3-methyl-4-nitrobenzenediazonium acetate (B1210297) with methyl benzoate, which can then be further processed. rsc.org

Utilization of Amide Precursors in Benzoate Synthesis

The synthesis of aromatic benzoates, including this compound, can strategically employ amide precursors. This approach often involves the transformation of an amide functional group into the requisite amine, or the construction of the benzoate structure from an amide starting material. One common strategy involves the Hofmann rearrangement of an aromatic diamide (B1670390) or an amide-acid. While direct examples for this compound are not prevalent in readily available literature, the principles can be applied from related syntheses.

A hypothetical, yet chemically sound, route could start from 4-(3-acetamidophenyl)benzoic acid. The acetamido group serves as a protected form of the amine. This precursor would first be esterified to the methyl benzoate. Subsequently, the deprotection of the acetamido group under acidic or basic conditions would yield the final product.

Another relevant pathway involves the amidation of a carboxylic acid followed by further transformations. For instance, a process for a related compound, methyl N-butyryl-4-amino-3-methylbenzoate, starts with the acylation of o-toluidine (B26562) with butyryl chloride to form an amide, which is then subjected to bromination and a palladium-catalyzed carbonylation/esterification. google.com This highlights how amide functionalities are integral intermediates in building complex substituted benzoates.

The direct amidation of esters is also a viable, though less common, route for creating amide precursors. Niobium pentoxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of esters with amines under solvent-free conditions, a reaction that could be conceptually reversed or adapted. researchgate.net Similarly, methods for creating amides from carboxylic acids using activating agents like phosphonium (B103445) salts are well-established and could be part of a multi-step synthesis plan starting from a suitable amide. nih.gov

Table 1: Key Reactions in Amide-Based Synthesis

| Reaction Type | Precursor Example | Reagents/Conditions | Product |

| Deprotection | Methyl 4-(3-acetamidophenyl)benzoate | Acid or Base Hydrolysis | This compound |

| Amidation | 4-bromobenzoic acid | 3-Amino-N-methylbenzamide, Pd-catalyst | N-methyl-4-(3-aminophenyl)benzamide |

| Ester to Amide | Methyl benzoate | Amine, Catalyst (e.g., NaNH₂BH₃) | Benzamide derivative |

Stereoselective Synthesis Considerations for Related Aminobenzoates

While this compound itself is achiral, the principles of stereoselective synthesis are critical for many related and structurally analogous aminobenzoates that possess chiral centers. Stereoselectivity becomes a crucial consideration when substituents on the aromatic rings or the amino group create chirality, or when the molecule is part of a larger, more complex chiral structure.

One form of stereoisomerism relevant to complex amine derivatives is geometric isomerism (E/Z configuration). For instance, in related molecules like α-[amino(4-aminophenyl)thio]methylene-2-(trifluoromethyl)benzeneacetonitrile, the E/Z configuration around the carbon-carbon double bond is a critical factor, with interconversion possible depending on the solvent and other conditions. nih.gov The specific configuration can significantly impact the molecule's biological activity and physical properties. nih.gov

For aminobenzoates with stereogenic centers, enzymatic resolutions and asymmetric catalysis are the primary tools for achieving stereoselectivity. For example, lipases are commonly used for the kinetic resolution of racemic alcohols or esters. A racemic aminobenzoate ester could be selectively hydrolyzed by a lipase, yielding one enantiomer as the unreacted ester and the other as the carboxylic acid.

Asymmetric hydrogenation using chiral catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine ligands) is another powerful technique. If a precursor to an aminobenzoate contains a prochiral double bond, it could be hydrogenated to create a chiral center with high enantiomeric excess. The synthesis of p-aminobenzoic acid (PABA) from chorismate in bacteria, for instance, involves a series of enzyme-catalyzed steps that are inherently stereospecific. nih.govnih.gov

Development of Novel Synthetic Routes for Enhanced Efficiency

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on improving sustainability by minimizing waste, reducing energy consumption, and using less hazardous materials. Key areas of application include:

Catalysis: The use of heterogeneous catalysts is a cornerstone of green chemistry. For reactions like amidation or esterification, solid catalysts such as niobium pentoxide can replace soluble reagents that are often difficult to separate from the product mixture. researchgate.net These catalysts can be easily recovered by filtration and reused, reducing waste and cost.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. For example, addition reactions are preferable to substitution reactions which generate byproducts. A key step in many syntheses of aminobenzoates is the reduction of a nitro group. Catalytic hydrogenation using H₂ gas over a palladium or nickel catalyst is a high-atom-economy method for this transformation, with water being the only byproduct. researchgate.net

Safer Solvents and Reaction Conditions: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids. Performing reactions under solvent-free conditions represents an ideal scenario. researchgate.net Additionally, moving from cryogenic conditions to ambient temperatures, where possible, reduces energy demands.

Flow Chemistry Applications for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the production of this compound, particularly on an industrial scale. europa.eu This technology addresses many of the limitations of traditional batch processing.

The key benefits include:

Enhanced Safety: The small volume of the reactor at any given moment minimizes the risk associated with handling hazardous reagents or exothermic reactions. The high surface-area-to-volume ratio allows for superior temperature control, preventing thermal runaways. europa.eursc.org

Improved Efficiency and Scalability: Flow reactors enable rapid mixing and heat transfer, often leading to shorter reaction times and higher yields. nih.gov Scaling up production is achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), rather than redesigning large-scale batch reactors. polimi.it

Automation and Integration: Flow systems can be easily automated, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This leads to greater consistency and reproducibility of the product. Multi-step syntheses can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for isolation and purification of intermediates. mdpi.com

A continuous flow process for this compound could involve pumping a solution of a nitro precursor (e.g., Methyl 4-(3-nitrophenyl)benzoate) and a hydrogen source through a heated tube packed with a solid-supported catalyst (a packed-bed reactor) to achieve continuous reduction and output of the final product.

Table 2: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Chemistry |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volume |

| Heat Transfer | Often inefficient, risk of local hot spots | Excellent, precise temperature control |

| Scalability | Complex, requires reactor redesign | Simpler, by extending run time or numbering-up |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

| Process Control | Manual or semi-automated | Fully automated with precise parameter control |

Advanced Characterization Techniques in Synthetic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons: The protons on the two benzene (B151609) rings will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The specific splitting patterns are complex due to the substitution. The protons on the aminophenyl ring will be influenced by the electron-donating amino group (-NH₂) and will generally appear at a slightly lower chemical shift compared to those on the benzoate ring. The protons on the benzoate ring are influenced by the electron-withdrawing ester group. The coupling between adjacent protons (ortho, meta, and para coupling) will result in a series of multiplets, doublets, and triplets.

Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group is expected. Its chemical shift can vary depending on the solvent and concentration but typically appears between δ 3.5 and 5.0 ppm.

Methyl Protons (-OCH₃): A sharp singlet, integrating to three protons, will be present due to the methyl group of the ester. This signal is typically found in the upfield region, around δ 3.8-3.9 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear as a singlet at the lowest field, typically around δ 166-168 ppm. rsc.org

Aromatic Carbons: The eight carbons of the two benzene rings will produce a series of signals in the range of δ 113-150 ppm. The carbons directly attached to the nitrogen (C-NH₂) and the ester group (C-COO) will have distinct chemical shifts. For example, the carbon attached to the amino group is shielded and appears at a higher field (lower ppm value) compared to the other aromatic carbons. rsc.org

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear as a singlet in the upfield region, typically around δ 51-53 ppm. rsc.org

Table 3: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic H's | 6.6 - 8.1 | m, t, d |

| -NH₂ | ~3.5 - 5.0 | br s | |

| -OCH₃ | ~3.9 | s | |

| ¹³C | C=O | ~167 | s |

| Aromatic C's | ~113 - 150 | s | |

| -OCH₃ | ~52 | s |

s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a synthesized compound's elemental composition. It determines the mass-to-charge ratio (m/z) of ions with very high precision, typically to within a few parts per million (ppm).

For this compound, HRMS analysis would be used to verify its molecular formula, C₁₄H₁₃NO₂. The experimentally measured monoisotopic mass is compared against the theoretically calculated mass. A close match between these two values provides strong evidence for the correct elemental composition, confirming the identity of the compound.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Calculated Monoisotopic Mass | 227.09463 Da |

| Observed Mass (Typical) | 227.0946 ± 0.0005 Da |

| Mass Accuracy (Typical) | < 3 ppm |

The precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, making it a definitive tool for molecular confirmation following synthesis.

X-ray Crystallography for Crystalline Structure Determination

A review of publicly available scientific literature and crystallographic databases indicates that a crystal structure for the specific compound This compound has not been reported. While crystallographic data exists for isomers such as Methyl 4-amino-3-methylbenzoate, this information is not applicable to the title compound due to the different substitution pattern on the aromatic rings. researchgate.net

If a single crystal of this compound were to be analyzed, the resulting data would allow for the creation of a detailed structural model. Key parameters that would be determined are presented in the table below.

Table 3: Potential X-ray Crystallography Data Points

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Dihedral Angle | The torsion angle between the two phenyl rings, indicating the degree of twist in the molecular backbone. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C=O). |

| Bond Angles | Angles formed by three connected atoms (e.g., C-C-C). |

| Hydrogen Bonding | Identification of any intermolecular or intramolecular hydrogen bonds involving the amine (N-H) and ester (C=O) groups, which dictate the crystal packing. |

Such an analysis would provide unequivocal proof of the compound's structure and reveal how the molecules arrange themselves in a solid-state lattice.

Theoretical and Computational Chemistry Studies of Methyl 4 3 Aminophenyl Benzoate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the electronic properties and predicting the reactivity of molecules. These computational tools provide insights into molecular structure, stability, and behavior at the atomic level.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. nih.govgsconlinepress.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov Calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sigmaaldrich.comirs.govyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. sigmaaldrich.comuni-muenchen.de The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A small gap suggests the molecule is more reactive and can be easily excited. FMO analysis helps predict the sites of electrophilic and nucleophilic attack. sigmaaldrich.comyoutube.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital. irs.gov The strength of these interactions is estimated using second-order perturbation theory, providing insights into the stability they confer upon the molecular structure. wisc.eduirs.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) is a real space property used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. rsc.orgnih.gov It is calculated from the molecule's electron density and represents the net electrostatic effect of the total charge distribution. rsc.orgnih.gov The MEP is visualized as a 3D map, where different colors denote varying potential values. Typically, red regions indicate negative electrostatic potential, rich in electrons, and are attractive to electrophiles (e.g., protons). rsc.org Blue regions represent positive potential, are electron-deficient, and are susceptible to nucleophilic attack. rsc.org The MEP map thus provides a powerful visual guide to a molecule's reactivity and intermolecular interaction sites. rsc.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. rsc.org It is a primary tool for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.com By determining the transition energies and their corresponding oscillator strengths (a measure of the transition probability), TD-DFT can simulate a molecule's UV-Vis spectrum, which is invaluable for identifying compounds and understanding their electronic behavior upon light absorption. rsc.orgmdpi.com

Solvent Effects on Electronic Properties via Continuum Models

Chemical reactions and properties are often significantly influenced by the solvent environment. rsc.org Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to account for these solvent effects. mdpi.com In these models, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute molecule is placed within a cavity in this continuum. This approach allows for the calculation of how the solvent affects the electronic structure, geometry, and properties of the solute molecule without the high computational cost of explicitly modeling individual solvent molecules. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations, a powerful computational tool, can be employed to model the dynamic behavior of "Methyl 4-(3-aminophenyl)benzoate," providing a detailed picture of its structural flexibility and stability over time.

Conformational Preferences and Energy Landscapes

A significant feature influencing the conformation of "Methyl 4-amino-3-methyl-benzoate" is the presence of an intramolecular hydrogen bond between a hydrogen atom of the amino group and the carbonyl oxygen of the ester group. nih.govresearchgate.net This interaction leads to the formation of a stable five-membered ring. nih.govresearchgate.net The dihedral angle between this newly formed ring and the benzene (B151609) ring is minimal, indicating a nearly coplanar arrangement of the entire molecule. nih.govresearchgate.net It is highly probable that "this compound" would also exhibit a preference for planar conformations, stabilized by similar intramolecular hydrogen bonding between the amino group at the meta position and the ester linkage. The energy landscape would likely show a significant energy minimum corresponding to this planar or near-planar conformation.

| Structural Feature | Observation in Analogue (Methyl 4-amino-3-methyl-benzoate) | Inferred Property for this compound |

| Planarity | Benzene ring, amino, and methyl groups are coplanar. nih.govresearchgate.net | Likely preference for a high degree of planarity. |

| Intramolecular H-Bonding | Forms a five-membered ring between the amino and carbonyl groups. nih.govresearchgate.net | Probable formation of a similar intramolecular hydrogen bond. |

| Conformational Stability | Stabilized by the intramolecular hydrogen bond, leading to a near-coplanar structure. nih.govresearchgate.net | The planar conformer is expected to be a low-energy, stable state. |

Intermolecular Interactions and Self-Assembly Prediction

The prediction of intermolecular interactions is crucial for understanding how molecules of "this compound" might self-assemble into larger, ordered structures. The primary drivers for self-assembly are non-covalent interactions, including hydrogen bonds, π–π stacking, and hydrophobic interactions. beilstein-journals.orgnih.gov

In the case of the analogue "Methyl 4-amino-3-methyl-benzoate," the crystal structure reveals the presence of intermolecular N-H⋯O hydrogen bonds. nih.govresearchgate.net These bonds link adjacent molecules, forming chains that extend along a crystallographic axis. nih.govresearchgate.net Given that "this compound" possesses the same key functional groups—an amino group (a hydrogen bond donor) and a carbonyl oxygen in the ester group (a hydrogen bond acceptor)—it is highly likely to engage in similar intermolecular hydrogen bonding.

Chemoinformatics and QSAR Modeling for Structure-Activity Relationships

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in predicting the biological activities of molecules based on their chemical structure, guiding the design of new therapeutic agents.

In Silico Prediction of Biological Activities

While no specific in silico biological activity predictions for "this compound" were found, studies on related compounds demonstrate the utility of these methods. For instance, in silico analyses of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which shares the aminophenyl moiety, have been used to investigate its antitumor activity. nih.gov These studies often involve the use of computational tools to predict a compound's potential targets and mechanism of action. nih.gov

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. nih.govscispace.com This is achieved by calculating various molecular descriptors (e.g., constitutional, electronic, topological) and correlating them with experimentally determined activities. scispace.com For a novel compound like "this compound," its activity against various biological targets could be predicted by developing QSAR models based on a series of structurally related compounds with known activities. nih.govresearchgate.net The reliability of such predictions is highly dependent on the quality and scope of the model's training set. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model can be generated based on the structures of known active ligands, even when the structure of the target receptor is unknown. nih.gov

Advanced Applications and Derivatization of Methyl 4 3 Aminophenyl Benzoate in Specialized Fields

Medicinal Chemistry and Pharmaceutical Research of Aminobenzoate Scaffolds

In the realm of pharmaceutical sciences, aminobenzoate scaffolds are prized for their adaptability and proven role in biologically active molecules. The inherent properties of this structural motif, combined with the potential for diverse chemical derivatization, have established it as a cornerstone in the search for new therapeutic agents.

The design and synthesis of novel drugs frequently rely on established molecular intermediates that provide a reliable foundation for further chemical exploration. The aminobenzoate scaffold is a prime example of such a key building block.

The aminobenzoate core is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds. Its structure is amenable to various chemical reactions, allowing for the construction of more complex molecules. For instance, a related compound, methyl 3-methyl-4-aminobenzoate, is a vital intermediate in the preparation of Telmisartan, an angiotensin II receptor blocker used in managing metabolic syndrome. researchgate.net The general class of aminobenzoic acids and their esters are foundational in creating libraries of compounds for screening. The synthesis process often begins with a commercially available precursor, which is then modified in multiple steps. For example, the synthesis of certain antibacterial agents starts with 2-(4-chloro-3-nitrobenzoyl) benzoic acid, which is converted to a methyl benzoate (B1203000) intermediate before further reactions. nih.gov This highlights the strategic importance of the methyl benzoate group in multi-step synthesis pathways. Similarly, various quinazolinones with analgesic and anti-inflammatory properties have been synthesized starting from 3-methyl aniline, a simple aminobenzene derivative. nih.gov

The true potential of the Methyl 4-(3-aminophenyl)benzoate scaffold is unlocked through chemical derivatization, where specific functional groups are added to the core structure to target distinct biological pathways. This molecular hybridization approach allows for the combination of the aminobenzoate pharmacophore with other active moieties to enhance or introduce new biological activities. mdpi.com

Researchers have successfully created a multitude of derivatives with diverse therapeutic applications:

Anticancer Agents: By introducing a hydroxamic acid moiety to a quinazoline-based pharmacophore, which can be derived from aminobenzoate structures, scientists have developed dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), two key targets in cancer therapy. nih.gov Another study identified a derivative, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, as a potent dual inhibitor of malate (B86768) dehydrogenase (MDH) 1 and 2, targeting cancer metabolism and demonstrating significant antitumor efficacy in xenograft models. nih.gov

Antimicrobial Agents: Simple chemical modification of p-aminobenzoic acid (PABA) through the formation of Schiff bases with various aldehydes has been shown to produce compounds with potent antibacterial and antifungal properties. mdpi.com

Cholinesterase Inhibitors: The aminobenzoate scaffold is a key feature in many compounds designed to inhibit cholinesterase enzymes, which is a primary strategy for treating Alzheimer's disease. researchgate.netnih.gov

Anti-inflammatory Agents: Novel quinazolinone derivatives synthesized from aminobenzene precursors have shown significant anti-inflammatory and analgesic effects with low ulcerogenic potential compared to standard drugs. nih.gov

Table 1: Examples of Biological Activities from Aminobenzoate Derivatives

| Therapeutic Target | Derivative Type | Resulting Biological Activity | Citation(s) |

|---|---|---|---|

| Cancer | Quinazoline-based dual inhibitor | Inhibition of PI3K and HDAC | nih.gov |

| Cancer | Propanamido-benzoate | Dual inhibition of MDH1 and MDH2 | nih.gov |

| Bacteria/Fungi | Schiff base | Antimicrobial and antifungal | mdpi.com |

| Alzheimer's Disease | p-Aminobenzoic acid derivatives | Cholinesterase inhibition | researchgate.netnih.gov |

| Inflammation/Pain | Quinazolinone | Analgesic and anti-inflammatory | nih.gov |

The specific interactions between aminobenzoate derivatives and biological enzymes are a subject of intensive study. Understanding these mechanisms at a molecular level is critical for designing more potent and selective drugs.

Derivatives of aminobenzoic acid have been extensively studied as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. researchgate.netresearchgate.net

Studies have shown that both m- and p-aminobenzoic acid derivatives can act as cholinesterase inhibitors, with p-substituted derivatives often showing greater activity. researchgate.net Molecular docking and kinetic studies reveal that these compounds interact with the active site of the enzymes. nih.govresearchgate.net For example, one study synthesized a series of 2-, 3-, and 4-aminobenzoic acid derivatives and tested their inhibitory potential. The results, shown in the table below, indicate that specific derivatives have significant inhibitory activity against both AChE and BChE. researchgate.net

Table 2: Cholinesterase Inhibition by Selected Aminobenzoic Acid Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Citation |

|---|---|---|---|

| Compound 5b | Acetylcholinesterase (AChE) | 1.66 ± 0.03 | researchgate.net |

| Compound 2c | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 | researchgate.net |

IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Bacterial RNA polymerase (RNAP) is an essential enzyme for bacterial survival, making it a prime target for the development of new antibiotics. nih.govnih.gov The bacterial RNAP differs structurally from its eukaryotic counterparts, allowing for the design of selective inhibitors. nih.gov Aminobenzoic acid derivatives have emerged as a promising class of compounds that can inhibit this enzyme.

The mechanism of inhibition often involves disrupting critical protein-protein interactions necessary for the enzyme's function. nih.govpolyu.edu.hk Specifically, some inhibitors target the interaction between the RNAP core enzyme and the sigma (σ) factor, which is essential for transcription initiation. nih.gov Another identified target site is the "switch region" of the RNAP, which is a binding site for several natural antibiotic inhibitors. nih.govpsu.edu By designing molecules that bind to these sites, researchers can effectively block RNA synthesis and kill the bacteria. A rational design approach, based on a pharmacophore model of the RNAP clamp helix domain, led to the synthesis of triaryl derivatives that significantly improved antimicrobial activity against Streptococcus pneumoniae. nih.gov This highlights the potential of aminobenzoate-based structures in combating the growing problem of antibiotic resistance. nih.govpolyu.edu.hk

Molecular Docking Studies with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug design for understanding the interactions between a ligand and its target protein at the molecular level.

Molecular docking studies have been instrumental in elucidating the binding modes of benzimidazole (B57391) derivatives within the active sites of DNA gyrase and topoisomerase IV. ekb.egresearchgate.netresearchgate.net These studies have revealed that the benzimidazole scaffold can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket of the enzymes. For example, docking studies of potent benzimidazole inhibitors have shown interactions with residues such as Asn46 and Asp73 in the DNA gyrase B subunit (GyrB). nih.gov The nitrogen atoms of the benzimidazole ring and the amino group substituent are often involved in forming these critical hydrogen bonds, which are essential for the inhibitory activity. The phenyl rings of the biphenyl (B1667301) core contribute to hydrophobic interactions, further stabilizing the ligand-protein complex. Saturation transfer difference NMR spectroscopy has also been employed to identify the specific protons on inhibitors like etoposide (B1684455) that interact with topoisomerase II, providing a detailed picture of the binding interface. nih.gov

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzimidazole Derivative | E. coli DNA Gyrase B | - | Asn46, Asp73, Asp173 |

| Cyclic Diphenylphosphonate | E. coli DNA Gyrase | -9.08 | - |

Materials Science and Advanced Functional Materials

The bifunctional nature of this compound also makes it a valuable monomer for the synthesis of advanced functional polymers. The amino group can participate in polymerization reactions, such as polycondensation, while the ester group can be preserved for post-polymerization modification or to influence the final properties of the material.

Incorporation into Polymeric Systems

Aromatic polyamides and poly(ester amides) are classes of high-performance polymers known for their excellent thermal stability and mechanical properties. dp.techresearchgate.netresearchgate.netupc.educolab.wsnih.govrsc.orgresearchgate.net The incorporation of monomers like this compound can introduce specific functionalities and modify the polymer architecture. While direct polymerization of this compound is not extensively documented, the synthesis of aromatic polyamides from structurally similar diamino phenyl benzoate monomers has been reported. mdpi.com These polymers are typically synthesized through polycondensation reactions between a diamine and a diacid chloride. researchgate.netmdpi.com The presence of the ester group in the polymer backbone can enhance solubility and processability, and also introduce a site for potential biodegradation. researchgate.netupc.edu For example, a series of poly(ester imide) copolymers have been synthesized using 4-aminophenyl-4'-aminobenzoate, demonstrating that such monomers can be effectively incorporated into high-performance polymer chains.

Development of Responsive Materials

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. nih.govmdpi.comresearchgate.netnih.govnih.govnih.gov The amino group in this compound makes it a candidate for the development of pH-responsive materials. nih.govmdpi.comresearchgate.netnih.govresearchgate.net Polymers containing amino groups can be protonated in acidic conditions, leading to electrostatic repulsion and a change in the polymer's conformation or solubility. This property can be exploited in various applications, including drug delivery systems where the drug is released in the acidic environment of a tumor or within specific cellular compartments like endosomes and lysosomes. nih.gov While the direct use of this compound in responsive polymers is not widely reported, the principles of designing pH-responsive polymers based on amine-containing monomers are well-established. mdpi.comnih.govresearchgate.net The incorporation of such a monomer into a polymer backbone could impart pH-sensitivity, opening up possibilities for the creation of novel smart materials for biomedical and technological applications.

Surface-Enhanced Raman Scattering (SERS) Applications

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metallic surfaces, typically silver or gold. The technique allows for the detection of even single molecules, making it a powerful tool in chemical and biological sensing. The enhancement mechanism relies on a combination of electromagnetic enhancement from localized surface plasmons on the metal and chemical enhancement from charge-transfer interactions between the molecule and the surface.

While direct SERS studies of this compound are not prominent in the literature, molecules with similar structures, particularly aromatic amines, are frequently subjects of SERS analysis. The amino group (-NH2) and the π-electron systems of the phenyl rings in this compound would be expected to interact strongly with SERS-active substrates. The lone pair of electrons on the nitrogen atom of the amino group can facilitate strong adsorption to the metallic surface, making the compound a promising candidate for SERS-based detection and analysis.

The interaction of organic molecules with nanomaterials like graphene is a significant area of research for developing new composites with tailored electronic and chemical properties. The functionalization of graphene can be achieved through non-covalent or covalent methods.

Non-covalent functionalization typically involves π-π stacking, where the aromatic rings of a molecule interact with the sp²-hybridized carbon lattice of graphene. Given its biphenyl structure, this compound is a prime candidate for this type of interaction. Such non-covalent functionalization can modify the electronic properties of graphene without disrupting its conductive lattice.

Covalent functionalization involves the formation of a chemical bond between the molecule and the nanomaterial. For graphene, this is often achieved using graphene oxide (GO), which is rich in oxygen-containing functional groups like epoxides and carboxylic acids. The amino group of this compound could be used for covalent modification, for instance, through nucleophilic attack on epoxide groups on the GO surface or through amide bond formation with carboxylic acid groups. This process permanently attaches the molecule, which can be used to introduce new functionalities to the graphene sheet for applications in sensors or composites. Research on other amine-containing molecules has demonstrated this as a viable method for creating functionalized graphene-based materials.

Table 1: Potential Interactions of this compound with Graphene

| Interaction Type | Relevant Functional Group(s) | Mechanism | Potential Outcome |

| Non-Covalent | Phenyl Rings | π-π Stacking | Modulation of graphene's electronic properties; enhanced dispersion in solvents. |

| Covalent | Amino Group (-NH2) | Nucleophilic addition to epoxide groups on Graphene Oxide (GO). | Permanent attachment, altering the chemical and physical properties of the material. |

| Covalent | Amino Group (-NH2) | Amide bond formation with carboxyl groups on Graphene Oxide (GO). | Stable functionalization for creating new composite materials. |

Agrochemical and Industrial Research (Excluding Dosage/Administration)

In the field of agrochemical and industrial chemistry, complex organic molecules often serve as intermediates or building blocks for active ingredients or formulation aids.

Agrochemical formulation development aims to create stable, effective, and safe products. This involves combining an active ingredient (AI) with various co-formulants that can act as solvents, stabilizers, dispersants, or emulsifiers. The "Design of Experiment" (DoE) is a statistical methodology often applied to optimize these complex mixtures, especially when multiple ingredients are involved.

While specific formulation recipes containing this compound are not publicly documented, its chemical structure suggests potential utility. As a bifunctional molecule, it could be used as a synthon to create more complex agrochemical active ingredients. For example, the amino group could be reacted to introduce a specific toxophore, while the ester group could be maintained or modified to control the molecule's solubility and environmental persistence. It is listed as a potential intermediate for agrochemicals, indicating its role is likely as a precursor in a multi-step synthesis process rather than a direct component in a final formulation. cymitquimica.com

Hydrolysis: The methyl ester group (-COOCH₃) is susceptible to hydrolysis, which would cleave the ester bond to form 4-(3-aminophenyl)benzoic acid and methanol (B129727). The rate of this reaction is dependent on pH and temperature.

Photolysis: The presence of two aromatic rings suggests the molecule can absorb UV radiation, potentially leading to photodegradation. This is a known degradation pathway for other aromatic pesticides, such as emamectin (B195283) benzoate, which forms various degradates through photolysis.

Microbial Degradation: Soil and water microorganisms could potentially use the compound as a carbon or nitrogen source. The degradation would likely proceed via oxidation of the amino group and hydroxylation of the aromatic rings, eventually leading to ring cleavage. The biphenyl structure can sometimes confer resistance to rapid microbial breakdown.

Table 2: Potential Environmental Degradation Pathways for this compound

| Degradation Pathway | Description | Relevant Functional Group(s) | Resulting Products (Hypothetical) |

| Hydrolysis | Chemical breakdown in the presence of water. | Methyl Ester | 4-(3-aminophenyl)benzoic acid, Methanol |

| Photolysis | Degradation caused by the absorption of light energy. | Phenyl Rings | Various photoproducts, potentially involving oxidation or rearrangement. |

| Microbial Degradation | Breakdown by bacteria and fungi in soil and water. | Amino Group, Phenyl Rings | Oxidized intermediates, ring-cleavage products, CO₂, H₂O, NH₃ |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(3-aminophenyl)benzoate, and how can reaction conditions be fine-tuned?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or multi-step coupling reactions involving triazine intermediates. For example, stepwise reactions with 2,4,6-trichlorotriazine and aminobenzoate derivatives under controlled temperatures (e.g., −35°C to 40°C) and bases like DIPEA (N,N-diisopropylethylamine) are effective . Purification via column chromatography (e.g., silica gel with gradients of CH₂Cl₂/EtOAc) is critical to isolate the product .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

- Methodological Answer : ¹H and ¹³C NMR are essential for confirming substituent positions. For analogous compounds, aromatic protons in the 6.9–8.7 ppm range and ester carbonyl carbons near 166–167 ppm are diagnostic . Integration ratios (e.g., singlet for methoxy groups at δ ≈3.76–3.86 ppm) help verify stoichiometry .

Q. What strategies mitigate impurities during synthesis, such as mixed fractions or unreacted intermediates?

- Methodological Answer : Repetitive column chromatography (MPLC) with optimized solvent gradients (e.g., hexane/EtOAc) resolves mixed fractions . Monitoring reaction progress via TLC (Rf values) ensures completion before workup .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction, refined using SHELXL , provides precise bond lengths and angles. For example, triazine-linked benzoates exhibit planar aromatic systems with bond angles deviating <2° from ideal geometry .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in triazine-based coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and charge distribution. For triazine intermediates, nucleophilic attack at the C4 position is favored due to electron-withdrawing effects of substituents .

Q. How does introducing electron-donating/withdrawing groups alter the compound’s spectroscopic and catalytic properties?

- Methodological Answer : Substituents like methoxy (electron-donating) or nitro (electron-withdrawing) groups shift NMR signals (e.g., upfield for methoxy at δ ≈3.76 ppm) and affect reaction kinetics in Suzuki-Miyaura couplings .

Q. What role does this compound play in designing heterocyclic frameworks for materials science?

- Methodological Answer : The amino group enables post-functionalization (e.g., Schiff base formation or coordination with metals). For example, coupling with tetrazine derivatives produces photoluminescent materials .

Q. How can high-throughput crystallography pipelines improve structural determination of derivatives?

- Methodological Answer : Automated SHELXC/D/E workflows enable rapid phasing and refinement, particularly for twinned crystals or low-resolution data. For benzoate derivatives, this reduces refinement R-values to <0.04 .

Q. What degradation pathways occur under accelerated stability conditions (e.g., heat or UV exposure)?

- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition onset near 180°C, while HPLC-MS identifies hydrolysis products (e.g., free benzoic acid) under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.